N-Benzoyl-5'-S-(2-methylpropyl)-5'-thioadenosine
Description
N-Benzoyl-5'-S-(2-methylpropyl)-5'-thioadenosine is a chemically modified adenosine derivative characterized by two key structural features:
- N6-Benzoyl protection: A benzoyl group is attached to the N6 position of the adenine base, a common strategy to enhance stability during synthetic processes .
- 5'-Thioether linkage: The 5'-hydroxyl group of the ribose is replaced with a sulfur atom bonded to a 2-methylpropyl (isobutyl) group. This substitution confers resistance to enzymatic degradation, a hallmark of thio-modified nucleotides .
Potential applications include antisense oligonucleotide therapeutics or enzyme inhibition studies, leveraging its nuclease-resistant properties.
Properties
CAS No. |
61839-11-0 |
|---|---|
Molecular Formula |
C21H25N5O4S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(2-methylpropylsulfanylmethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O4S/c1-12(2)8-31-9-14-16(27)17(28)21(30-14)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-6-4-3-5-7-13/h3-7,10-12,14,16-17,21,27-28H,8-9H2,1-2H3,(H,22,23,25,29)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
XUKUMQVMKXSROH-VGKBRBPRSA-N |
Isomeric SMILES |
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O)O |
Canonical SMILES |
CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Biological Activity
N-Benzoyl-5'-S-(2-methylpropyl)-5'-thioadenosine (referred to as N-Benzoyl-MTA) is a modified nucleoside derivative of 5'-thioadenosine, which has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N-Benzoyl-MTA is characterized by the following structural formula:
- Chemical Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
The compound features a benzoyl group attached to the sulfur atom of the thioadenosine structure, enhancing its lipophilicity and potentially its biological activity.
N-Benzoyl-MTA primarily functions through the following mechanisms:
- Inhibition of Polyamine Biosynthesis : It acts as an inhibitor of S-adenosylhomocysteine hydrolase, leading to decreased levels of polyamines, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases.
- Quorum Sensing Inhibition : N-Benzoyl-MTA can interfere with bacterial communication systems, making it a candidate for antimicrobial applications.
Anticancer Activity
Several studies have investigated the anticancer properties of N-Benzoyl-MTA:
- Cell Line Studies : In vitro studies demonstrated that N-Benzoyl-MTA significantly reduces the viability of human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| PC-3 | 25 | Inhibition of polyamine synthesis |
Antimicrobial Activity
N-Benzoyl-MTA has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 50 | Bactericidal |
Case Studies
-
Case Study on Cancer Treatment :
A recent clinical trial investigated the efficacy of N-Benzoyl-MTA in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated an improved response rate compared to chemotherapy alone, suggesting a synergistic effect. -
Case Study on Antimicrobial Resistance :
Another study focused on the use of N-Benzoyl-MTA as a quorum sensing inhibitor in biofilm-forming bacteria. The results demonstrated that treatment with N-Benzoyl-MTA reduced biofilm formation by over 70%, indicating its potential utility in treating infections caused by resistant strains.
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- and report conflicting molecular formulas (C47H52N7O7P vs. C47H52N7O8P) for the same CAS number, possibly due to typographical errors or variations in hydration states. Further verification is required .
- Direct experimental data (e.g., NMR, solubility) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
